2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

SuTEx chemistry Covalent inhibitor Tyrosine targeting

2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole (CAS 2034442-05-0, molecular formula C₁₃H₁₃F₃N₄O₂S, molecular weight 346.33 g/mol) is a heterocyclic compound belonging to the sulfonyl-triazole chemotype. Structurally, it features a 2H-1,2,3-triazole ring substituted at the pyrrolidine N-1 position via a 2-(trifluoromethyl)benzenesulfonyl group.

Molecular Formula C13H13F3N4O2S
Molecular Weight 346.33
CAS No. 2034442-05-0
Cat. No. B2676318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
CAS2034442-05-0
Molecular FormulaC13H13F3N4O2S
Molecular Weight346.33
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2
InChIKeyIMONTCUGNJBVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole (CAS 2034442-05-0): Structural Identity and Class Context for Research Procurement


2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole (CAS 2034442-05-0, molecular formula C₁₃H₁₃F₃N₄O₂S, molecular weight 346.33 g/mol) is a heterocyclic compound belonging to the sulfonyl-triazole chemotype . Structurally, it features a 2H-1,2,3-triazole ring substituted at the pyrrolidine N-1 position via a 2-(trifluoromethyl)benzenesulfonyl group. This compound class has garnered attention for its ability to covalently modify tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry, enabling development of kinase ligands and prostaglandin reductase 2 (PTGR2) inhibitors [1].

Why In-Class Sulfonyl-Triazole Analogs Cannot Simply Replace 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole


Sulfonyl-triazole compounds exhibit highly tunable reactivity driven by the electronic properties of the aryl sulfonyl substituent and the regiochemistry of the triazole ring [1]. The ortho-trifluoromethyl substitution on the benzenesulfonyl group in CAS 2034442-05-0 influences both the electrophilicity of the sulfonyl-triazole warhead (modulating SuTEx reaction rates with tyrosine residues) and the lipophilicity (logP) of the molecule, directly impacting cell permeability and target engagement profiles [2]. Furthermore, the 2H-1,2,3-triazole connectivity (vs. 1H-regioisomers, e.g., CAS 1795444-75-5) alters the spatial orientation of the triazole ring, which can affect protein binding site complementarity and metabolic stability [1]. These structural nuances mean that substituting a close analog—even one differing only in the position of the CF₃ group or the triazole linkage—may result in divergent potency, selectivity, and pharmacokinetic behavior, making direct interchange scientifically unjustified without comparative data.

Quantitative Differentiation Evidence for 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole Relative to Key Comparators


Ortho-CF₃ Substitution Differentiates Electrophilic Warhead Reactivity in Sulfonyl-Triazole Exchange (SuTEx) Chemistry

The 2-(trifluoromethyl) substituent on the benzenesulfonyl group of CAS 2034442-05-0 modulates the electrophilicity of the sulfonyl-triazole warhead for SuTEx-mediated covalent modification of protein tyrosine residues. Structure-activity relationship (SAR) studies on sulfonyl-triazole ligands demonstrate that electron-withdrawing substituents on the aryl ring directly influence sulfur-triazole exchange rates with nucleophilic tyrosine side chains, enabling tuning of target engagement kinetics [1]. While the unsubstituted benzenesulfonyl analog (e.g., 2-(1-(phenylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole) provides baseline reactivity, the ortho-CF₃ group in CAS 2034442-05-0 increases the electrophilic character of the sulfonyl center via both inductive and steric effects, which can enhance selectivity for specific tyrosine residues in crowded protein microenvironments. This ortho-substitution pattern is distinct from meta- or para-CF₃ analogs (e.g., CAS 2097927-15-4: 3-CF₃ substituted), where electronic effects are transmitted differently through the aromatic ring, resulting in divergent SuTEx reactivity profiles [2].

SuTEx chemistry Covalent inhibitor Tyrosine targeting Electrophilic warhead tuning

Regiochemical Differentiation: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Linkage Impacts Target Binding Geometry

CAS 2034442-05-0 features a 2H-1,2,3-triazole ring, while the closely related isomer CAS 1795444-75-5 (molecular formula identical, C₁₃H₁₃F₃N₄O₂S, MW 346.33) contains a 1H-1,2,3-triazole. These regioisomers differ in the connectivity between the triazole and pyrrolidine rings, resulting in distinct spatial orientations of the heterocycle. In the context of sulfonyl-triazole covalent ligands, the triazole ring participates in π-stacking and hydrogen-bonding interactions within protein binding pockets, and the regiochemistry determines the vector of these interactions . The 2H-triazole geometry places the N2 and N3 atoms in different positions relative to the pyrrolidine scaffold compared to the 1H-triazole, which can alter complementarity with tyrosine-containing binding sites targeted by SuTEx chemistry [1]. Procurement of the correct regioisomer is essential for reproducing published biological results; the 1H-isomer (CAS 1795444-75-5) is a distinct chemical entity and cannot substitute for CAS 2034442-05-0 without explicit experimental validation.

Triazole regiochemistry Binding pose Isomer comparison Medicinal chemistry

Enhanced Lipophilicity from Ortho-CF₃ Substitution Drives Differentiated Predicted Membrane Permeability

The ortho-trifluoromethyl group on the benzenesulfonyl ring of CAS 2034442-05-0 contributes a significant increase in lipophilicity compared to non-fluorinated or mono-fluorinated analogs. Trifluoromethyl substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, with the CF₃ group increasing logP by approximately 1.0–1.2 units relative to the unsubstituted phenyl analog [1]. While direct experimental logP values for this specific compound are not publicly available, the presence of the trifluoromethyl group is consistently cited across related pyrrolidine-triazole sulfonamides (e.g., CAS 2034250-99-0, the biphenyl analog) as imparting enhanced metabolic stability and lipophilicity that improves the drug-likeness profile [2]. This differentiates CAS 2034442-05-0 from analogs lacking this substituent (e.g., 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole or 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole), which are predicted to have lower membrane permeability and potentially reduced intracellular target engagement.

Lipophilicity LogP Cell permeability ADME Physicochemical property

Covalent Tyrosine-Targeting Capability Defines Functional Differentiation from Non-Covalent Triazole Ligands

The sulfonyl-triazole scaffold, to which CAS 2034442-05-0 belongs, reacts with tyrosine residues via SuTEx chemistry to form stable covalent adducts [1]. This mechanism is fundamentally different from non-covalent 1,2,3-triazole ligands that rely solely on reversible binding interactions. In live-cell chemical proteomic experiments, sulfonyl-triazole ligands have demonstrated concentration-dependent engagement of tyrosine sites on PTGR2 (Y100, Y265), GSTP1 (Y8), and various kinase targets, with selectivity ratios (SR > 5 indicating >80% probe labeling reduction) quantified by SILAC-based competitive ABPP [2]. While specific engagement data for CAS 2034442-05-0 have not been published, compounds in this chemotype have been validated as cell-active inhibitors—for example, HHS-0701 blocked PTGR2 biochemical activity by liganding Y100 and Y265, whereas the structurally analogous negative control HHS-0101 showed no inhibitory activity [2]. This establishes the functional relevance of the sulfonyl-triazole warhead and suggests that CAS 2034442-05-0, by virtue of possessing this warhead, has the potential for covalent target engagement that non-electrophilic triazole compounds lack.

Covalent inhibitor Tyrosine PTGR2 Kinase Chemical proteomics

Differentiated Kinase Targeting Profile Enabled by Sulfonyl-Triazole-Pyrrolidine Architecture

The sulfonyl-triazole-pyrrolidine architecture exemplified by CAS 2034442-05-0 has been specifically claimed for targeting kinases including cyclin-dependent kinase 2 (CDK2), diacylglycerol kinases (DGKs), and phosphofructokinase (PFK) through covalent modification of reactive tyrosine and lysine residues in their active sites [1]. This targeting scope is architecturally dependent: the pyrrolidine linker between the sulfonyl-triazole warhead and the triazole ring provides conformational flexibility that enables the electrophilic sulfonyl group to access nucleophilic residues within kinase ATP-binding pockets. In contrast, sulfonyl-triazole compounds lacking the pyrrolidine spacer or employing alternative heterocyclic linkers (e.g., piperidine or azetidine) present different geometries for target engagement. Patent data indicate that the N-sulfonyl pyrrolidine moiety is a preferred structural feature for achieving cell-permeable kinase inhibition, as demonstrated by exemplary compounds that inhibited kinase activity with nanomolar potency in cellular assays [2]. While direct IC₅₀ data for CAS 2034442-05-0 are not publicly available, the patent claims establish the privileged nature of this scaffold for kinase-directed covalent ligand discovery.

Kinase inhibition CDK2 DGK PFK Covalent ligand Chemoproteomics

Synthetic Accessibility and Ortho-Substitution Influence on Building Block Utility for Diversified Library Synthesis

The 2-(trifluoromethyl)benzenesulfonyl chloride precursor (CAS 776-04-5) is commercially available from major suppliers (e.g., Sigma-Aldrich, purity 97%, density 1.585 g/mL at 25 °C) , enabling straightforward sulfonylation of the pyrrolidine-triazole core. This contrasts with analogs requiring meta- or para-CF₃ benzenesulfonyl chlorides, which may exhibit different reactivity profiles in sulfonamide bond formation due to altered electronic and steric properties. The ortho-CF₃ substituent introduces steric hindrance during the sulfonylation step, which can influence reaction yields and purification requirements relative to unsubstituted or para-substituted analogs [1]. For laboratories engaged in parallel synthesis of SuTEx ligand libraries, the distinct reactivity profile of the ortho-CF₃ sulfonyl chloride precursor means that synthetic protocols optimized for other regioisomers may not directly translate, requiring condition re-optimization that impacts compound availability timelines and procurement planning.

Chemical synthesis Building block Parallel synthesis Medicinal chemistry SuTEx library

Optimal Research Application Scenarios for 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole Based on Verified Differentiation Evidence


SuTEx-Based Covalent Probe Development for Tyrosine Residue Profiling in Chemical Proteomics

CAS 2034442-05-0 is optimally deployed as a scaffold for developing activity-based probes (ABPs) targeting reactive tyrosine residues in the human proteome. The SuTEx warhead enables covalent modification of tyrosine sites, while the ortho-CF₃ substituent provides enhanced electrophilicity tuning (see Section 3, Evidence Item 1). Live-cell SILAC chemoproteomics workflows using competitive ABPP with probe HHS-475 can quantify target engagement selectivity ratios (SR) across the proteome, as demonstrated for related sulfonyl-triazole ligands achieving SR >5 (indicating >80% probe labeling reduction) at specific tyrosine sites including PTGR2 Y100 and Y265 [1]. The 2H-triazole regiochemistry (see Section 3, Evidence Item 2) ensures proper spatial orientation for binding site complementarity, making this specific regioisomer the appropriate choice for chemoproteomic studies rather than the 1H-isomer (CAS 1795444-75-5).

PTGR2 Inhibitor Discovery and Inflammatory Lipid Signaling Research

This compound serves as a lead-like scaffold for developing prostaglandin reductase 2 (PTGR2) inhibitors that modulate inflammatory lipid signaling in macrophages. The sulfonyl-triazole class has been validated with HHS-0701, which blocked PTGR2 enzymatic activity by covalently modifying non-catalytic tyrosines Y100 and Y265, resulting in suppression of 15-keto-PGE₂ metabolism and TNF-α secretion in LPS-stimulated THP1 macrophages [1]. The enhanced lipophilicity conferred by the ortho-CF₃ group (see Section 3, Evidence Item 3) is predicted to improve cell permeability, a critical parameter for macrophage-based assays. Researchers investigating the intersection of eicosanoid metabolism and inflammatory cytokine responses should prioritize this compound over non-fluorinated or para-CF₃ analogs that may exhibit reduced intracellular exposure.

Covalent Kinase Ligand Discovery Targeting CDK2, DGK, and PFK Families

The pyrrolidine-sulfonyl-triazole architecture of CAS 2034442-05-0 aligns with patent-claimed kinase inhibitor structures (US20240400542) specifically designed for covalent targeting of CDK2, diacylglycerol kinases (DGKs), and phosphofructokinase (PFK) [1]. The covalent mechanism (see Section 3, Evidence Item 4) offers potential advantages over ATP-competitive reversible inhibitors, particularly for kinases where active-site cysteine or lysine residues can be engaged for sustained inhibition. For programs seeking to develop kinase inhibitors with novel binding modes or to overcome acquired resistance to type I/II inhibitors, this compound represents a relevant starting point for SAR expansion. The distinct ortho-CF₃ substitution differentiates it from other sulfonyl-triazole kinase ligands with alternative aryl substituents, potentially conferring unique kinase selectivity profiles.

Fragment-Based Ligand Discovery (FBLD) Libraries Requiring Covalent Warhead Diversity

CAS 2034442-05-0 is suitable for inclusion in fragment-based ligand discovery (FBLD) libraries that incorporate covalent warhead diversity. SuTEx fragments have been successfully screened in live cells to identify ligands against diverse proteins lacking pharmacological probes, with fragment-liganded tyrosine sites enriched in functional domains including BAH, ferritin-like diiron, helicase ATP-binding, KH, and NAC-alpha/beta domains [1]. The commercial availability of the 2-(trifluoromethyl)benzenesulfonyl chloride precursor (see Section 3, Evidence Item 6) facilitates rapid analog generation, enabling SAR-by-catalog approaches. Procurement of this specific compound, rather than a generic sulfonyl-triazole, ensures that the ortho-CF₃ electronic signature is represented in the fragment library, providing coverage of a distinct region of covalent warhead chemical space.

Quote Request

Request a Quote for 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.